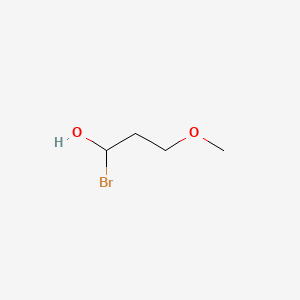

1-Bromo-3-methoxypropanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1093758-84-9 |

|---|---|

Molecular Formula |

C4H9BrO2 |

Molecular Weight |

169.02 g/mol |

IUPAC Name |

1-bromo-3-methoxypropan-1-ol |

InChI |

InChI=1S/C4H9BrO2/c1-7-3-2-4(5)6/h4,6H,2-3H2,1H3 |

InChI Key |

CKWSGLUGBCWRJF-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane, also known as 3-bromopropyl methyl ether, is a halogenated ether with the chemical formula C4H9BrO.[1][2][3] This bifunctional molecule, containing both a bromo and a methoxy group, serves as a valuable building block in organic synthesis. Its reactivity makes it suitable for introducing the 3-methoxypropyl group into various molecular scaffolds, a common motif in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals.[4] A thorough understanding of its physicochemical properties is paramount for its safe handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physicochemical properties of 1-bromo-3-methoxypropane, details the experimental methodologies for their determination, and presents a logical workflow for the characterization of such chemical compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-bromo-3-methoxypropane based on available data.

| Property | Value | Reference(s) |

| Molecular Formula | C4H9BrO | [1][2][3] |

| Molecular Weight | 153.02 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Odor | Sweet | [6] |

| Boiling Point | 121 - 133 °C | [1][5][6][7][8] |

| Density | 1.36 - 1.37 g/cm³ | [1][8][9] |

| Flash Point | 30.6 - 43 °C | [1][5][7][8] |

| Refractive Index | 1.439 - 1.45 | [8][9] |

| Vapor Pressure | 6.6 hPa (at 20 °C) | [1][7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents.[4] | [4] |

| pH | 6 - 7 (in H2O) | [1][7] |

Experimental Protocols

The determination of the physicochemical properties of a liquid compound like 1-bromo-3-methoxypropane involves a series of well-established experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[11]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 200 °C range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[10]

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[12]

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.[11]

-

The entire assembly is then clamped and immersed in the mineral oil within the Thiele tube, making sure the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]

-

As the temperature rises, a stream of bubbles will start to emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[10]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] This is the point where the vapor pressure of the liquid equals the external pressure.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a glass flask with a precise volume, is commonly used for the accurate determination of the density of liquids.[14]

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath (for temperature control)

-

The liquid sample (1-bromo-3-methoxypropane)

-

Distilled water (for calibration)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass (m_pyc) is accurately weighed and recorded.

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water (m_water) is then measured.

-

The volume of the pycnometer (V_pyc) at that temperature can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with the liquid sample (1-bromo-3-methoxypropane).

-

The pycnometer with the sample is brought to the same temperature as the water in the water bath, and its mass (m_sample) is accurately measured.

-

The density of the sample (ρ_sample) is then calculated using the formula: ρ_sample = (m_sample - m_pyc) / V_pyc

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is useful for identification and purity assessment. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[15]

Apparatus:

-

Abbe refractometer

-

Light source (sodium lamp or white light with compensator)

-

Dropper or pipette

-

The liquid sample (1-bromo-3-methoxypropane)

-

Constant temperature water bath connected to the refractometer prisms

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The two prisms are then clamped together, ensuring the liquid spreads evenly to form a thin film.

-

The light source is switched on, and while looking through the eyepiece, the adjustment knob is turned until the borderline between the light and dark fields is sharp and clear.

-

If using white light, the compensator is adjusted to remove any color fringes from the borderline.

-

The borderline is then aligned with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.

Apparatus:

-

Test tubes and a test tube rack

-

Graduated cylinders or pipettes

-

The liquid sample (1-bromo-3-methoxypropane)

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, 5% aq. HCl, 5% aq. NaOH, concentrated H2SO4)

Procedure:

-

A small, measured amount of the sample (e.g., 0.1 mL) is placed in a test tube.[16]

-

A small, measured volume of the solvent (e.g., 2 mL) is added to the test tube.[16]

-

The test tube is stoppered and shaken vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is then allowed to stand, and observations are made to determine if the sample has dissolved. A substance is considered soluble if it forms a homogeneous solution with the solvent.

-

The process is repeated with different solvents to create a solubility profile for the compound. For instance, solubility in water suggests polarity, while solubility in nonpolar solvents like toluene suggests a nonpolar character. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[17]

Expected Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and confirmation of organic compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1-bromo-3-methoxypropane is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

-

A triplet corresponding to the two protons on the carbon adjacent to the bromine atom (Br-CH₂-), expected to be the most downfield signal in the aliphatic region (approximately 3.4-3.6 ppm) due to the deshielding effect of the bromine atom.

-

A triplet corresponding to the two protons on the carbon adjacent to the methoxy group (-O-CH₂-), expected around 3.5-3.7 ppm.

-

A singlet for the three protons of the methoxy group (CH₃-O-), expected to be the most upfield signal (around 3.3-3.4 ppm).

-

A multiplet (likely a pentet or quintet) for the two central methylene protons (-CH₂-), expected to be in the range of 2.0-2.2 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four distinct signals, one for each unique carbon atom in the molecule.

-

The carbon atom bonded to the bromine (Br-CH₂) would appear at a chemical shift of approximately 30-40 ppm.

-

The carbon atom bonded to the oxygen of the methoxy group (-O-CH₂) would be expected around 70-80 ppm.

-

The central methylene carbon (-CH₂) would have a chemical shift in the range of 30-35 ppm.

-

The carbon of the methoxy group (CH₃-O-) would appear around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

A strong C-O-C stretching vibration for the ether linkage is expected in the region of 1150-1085 cm⁻¹.

-

A C-Br stretching vibration will be observed in the fingerprint region, typically between 600-500 cm⁻¹.[18]

-

C-H stretching vibrations for the sp³ hybridized carbons will be present just below 3000 cm⁻¹.

-

Physicochemical Characterization Workflow

The systematic characterization of a chemical compound like 1-bromo-3-methoxypropane follows a logical progression of experiments. The following diagram illustrates a typical workflow.

Caption: A workflow for the physicochemical characterization of a chemical compound.

References

- 1. 1-Bromo-3-methoxypropane for synthesis 36865-41-5 [sigmaaldrich.com]

- 2. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-bromo-3-methoxypropane [stenutz.eu]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-bromo-3-methoxypropane | 36865-41-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 1-Bromo-3-Methoxypropane Manufacturers, SDS [mubychem.com]

- 7. 1-Bromo-3-methoxypropane CAS 36865-41-5 | 843834 [merckmillipore.com]

- 8. Page loading... [wap.guidechem.com]

- 9. labproinc.com [labproinc.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. Boiling Points [thecatalyst.org]

- 14. matestlabs.com [matestlabs.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 1-Bromo-3-methoxypropane (CAS: 36865-41-5)

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The provided CAS number, 36865-41-5, corresponds to 1-Bromo-3-methoxypropane . This document will focus on this compound, as the CAS number is the unique and accurate identifier, rather than the initially mentioned "1-Bromo-3-methoxypropanol".

Executive Summary

1-Bromo-3-methoxypropane is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical sector. Its properties as a colorless to light yellow, flammable liquid, combined with its chemical reactivity, make it a valuable building block for more complex molecules.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthetic pathways, and significant applications in drug development.

Chemical and Physical Data

A thorough understanding of the physicochemical properties of 1-Bromo-3-methoxypropane is essential for its effective use in research and development.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 36865-41-5[2][4][5][6][7][8][9][10][11][12][13][14][15] |

| Molecular Formula | C₄H₉BrO[1][2][4][7][8][10][12][13][14] |

| Molecular Weight | 153.02 g/mol [1][2][4][7][8][10][12][14] |

| IUPAC Name | 1-bromo-3-methoxypropane[8] |

| Synonyms | 3-Bromopropyl Methyl Ether, 1-Methoxy-3-bromopropane[1][3][5][7][12] |

| SMILES | COCCCBr[4][8][9][14][16] |

| InChI Key | CEVMYGZHEJSOHZ-UHFFFAOYSA-N[4][8][16] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 121 °C (at 1013 hPa)[4][17], 132-133 °C[1][7][15] |

| Density | 1.36 g/cm³[4][15][17], 1.37 g/cm³[2][7] |

| Flash Point | 43 °C (109.4 °F)[1][4][15][17] |

| Vapor Pressure | 6.6 hPa (at 20 °C)[4][15] |

| Refractive Index | 1.445 - 1.449[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents[3] |

Safety and Handling

1-Bromo-3-methoxypropane is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

Table 3: GHS Hazard Statements

| Hazard Statement | GHS Code |

|---|---|

| Flammable liquid and vapor | H226[1][5][7][8][12][18] |

| Harmful if swallowed | H302[1][4][8][18] |

| Toxic if inhaled | H331[4][8][18] |

| Causes skin irritation | H315[5][7][8] |

| Causes serious eye irritation | H319[5][7][8] |

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of toxic vapors.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][7]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[5][7][12][18]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7][12]

Experimental Protocols and Synthesis

While detailed, step-by-step synthetic procedures from peer-reviewed journals are not prevalent in the initial search results, the synthesis of 1-Bromo-3-methoxypropane can be approached through established organic chemistry methodologies. A common strategy involves the etherification of 3-bromo-1-propanol or the selective functionalization of 1,3-propanediol.

Conceptual Synthetic Workflow:

The following diagram illustrates a logical workflow for the synthesis of 1-Bromo-3-methoxypropane, highlighting the key chemical transformations.

Caption: A conceptual workflow for the synthesis of 1-Bromo-3-methoxypropane.

Applications in Drug Development

1-Bromo-3-methoxypropane serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[19][20] Its utility stems from its ability to introduce a methoxypropyl moiety via alkylation reactions.

Key Application: Synthesis of Brinzolamide A notable application of 1-Bromo-3-methoxypropane is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with glaucoma or ocular hypertension.[11][20]

General Reaction Scheme:

The diagram below illustrates the role of 1-Bromo-3-methoxypropane as an alkylating agent in a generalized pharmaceutical synthesis.

Caption: The role of 1-Bromo-3-methoxypropane as an alkylating agent.

Conclusion

1-Bromo-3-methoxypropane is a chemical intermediate of significant industrial and research importance. Its well-documented physical properties and established reactivity profile make it a reliable component in complex synthetic endeavors, particularly in the creation of novel therapeutics. Adherence to strict safety protocols is paramount when handling this compound. This guide provides the foundational technical knowledge required for its proficient and safe utilization in a professional scientific setting.

References

- 1. 1-Bromo-3-Methoxypropane Manufacturers, SDS [mubychem.com]

- 2. labproinc.com [labproinc.com]

- 3. 1-Bromo-3-methoxypropane | 36865-41-5 | Benchchem [benchchem.com]

- 4. 1-Bromo-3-methoxypropane for synthesis 36865-41-5 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. aksci.com [aksci.com]

- 8. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 36865-41-5|1-Bromo-3-methoxypropane|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. nbinno.com [nbinno.com]

- 12. 1-Bromo-3-methoxypropane 36865-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. 36865-41-5 | 1-Bromo-3-methoxypropane | Tetrahedron [thsci.com]

- 14. chemscene.com [chemscene.com]

- 15. 1-Bromo-3-methoxypropane CAS#: 36865-41-5 [m.chemicalbook.com]

- 16. 36865-41-5|1-Bromo-3-methoxypropane| Ambeed [ambeed.com]

- 17. 1-Bromo-3-methoxypropane CAS 36865-41-5 | 843834 [merckmillipore.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

1-Bromo-3-methoxypropanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-methoxypropane. The information is presented to support its application in research, particularly in the context of organic synthesis and drug development.

Core Chemical Data

1-Bromo-3-methoxypropane is a bifunctional organic compound containing both a bromo and a methoxy group. Its key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H9BrO | [1][2] |

| Molecular Weight | 153.02 g/mol | [1][2] |

| CAS Number | 36865-41-5 | [1][3] |

| Density | 1.36 g/cm³ | [1] |

| Boiling Point | 121 °C at 1013 hPa | [1] |

| Flash Point | 43 °C | [1] |

| Vapor Pressure | 6.6 hPa at 20 °C | [1] |

| pH | 6-7 (in H₂O) | [1] |

Synthetic Utility: Role as an Alkylating Agent

1-Bromo-3-methoxypropane is primarily utilized in organic synthesis as an alkylating agent. The presence of a bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of the 3-methoxypropyl group onto various nucleophiles such as alcohols, amines, and thiols. A common application is in the Williamson ether synthesis.

No specific biological signaling pathways have been identified for 1-Bromo-3-methoxypropane itself, as its primary role in a drug development context would be as a building block or intermediate in the synthesis of more complex, biologically active molecules.

Below is a generalized workflow illustrating the role of 1-Bromo-3-methoxypropane as an alkylating agent in a nucleophilic substitution reaction.

Caption: General Alkylation Workflow.

Experimental Protocols

Detailed experimental protocols for reactions involving 1-Bromo-3-methoxypropane will be highly specific to the desired product and the nature of the nucleophile. However, a general procedure for a nucleophilic substitution reaction would involve the following steps:

-

Dissolution: The chosen nucleophile is dissolved in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetone).

-

Deprotonation (if necessary): If the nucleophile is a neutral species (e.g., an alcohol or a thiol), a non-nucleophilic base (e.g., sodium hydride) is added to generate the corresponding alkoxide or thiolate. This step is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Addition of Alkylating Agent: 1-Bromo-3-methoxypropane is added to the solution, often dropwise, to control the reaction rate and temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous salt solution. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to yield the final, pure alkylated product.

Note: The user's original query mentioned "1-Bromo-3-methoxypropanol". This is likely a typographical error, as the widely documented compound is 1-Bromo-3-methoxypropane. All data presented here pertains to the latter.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3-methoxypropanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-methoxypropanol. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for determining solubility in a laboratory setting.

Core Compound Properties

This compound, also known as 3-bromo-1-methoxy-2-propanol, is an organic compound with the chemical formula C4H9BrO. It possesses both a hydroxyl (-OH) group and an ether (-O-) linkage, as well as a bromine atom. These functional groups influence its polarity and, consequently, its solubility in various organic solvents. The presence of the hydroxyl group allows for hydrogen bonding, suggesting solubility in polar protic solvents. The ether group and the alkyl chain contribute to some nonpolar character, allowing for potential solubility in less polar solvents.

Qualitative Solubility Data

Based on the principle of "like dissolves like," the expected solubility of this compound in a range of common organic solvents is summarized below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Partially Soluble | The hydroxyl group can form hydrogen bonds with water, but the bromo- and methoxy- functionalities decrease overall polarity, likely limiting miscibility. |

| Methanol | Miscible | Both are polar protic solvents capable of hydrogen bonding. | |

| Ethanol | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for miscibility. | |

| Isopropanol | Miscible | Expected to be miscible due to similar polar protic nature. | |

| Polar Aprotic | Acetone | Miscible | The polarity of acetone should be sufficient to dissolve this compound. |

| Acetonitrile | Soluble | A polar aprotic solvent that should readily dissolve the compound. | |

| Dimethylformamide (DMF) | Miscible | A highly polar aprotic solvent, expected to be an excellent solvent. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | A highly polar aprotic solvent, expected to be an excellent solvent. | |

| Nonpolar | Hexane | Sparingly Soluble / Insoluble | The high polarity of the hydroxyl group is likely to make it insoluble in nonpolar aliphatic hydrocarbons. |

| Toluene | Partially Soluble | The aromatic ring of toluene may allow for some interaction, but high solubility is not expected. | |

| Diethyl Ether | Soluble | The ether linkage in both molecules and the overall moderate polarity suggest solubility. | |

| Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds, its moderate polarity should be suitable. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed.

1. Saturated Shake-Flask Method (for Quantitative Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

-

Materials:

-

This compound

-

Selected organic solvent of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 10 mL)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or refractive index detector)

-

-

Procedure:

-

Add an excess amount of this compound to a vial. The exact amount should be recorded.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow undissolved solute to settle.

-

Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent if necessary for analysis.

-

Analyze the concentration of this compound in the filtrate using a pre-calibrated analytical method (e.g., GC or HPLC).

-

Calculate the solubility in terms of g/100 mL, mol/L, or other desired units.

-

2. Visual Method (for Qualitative and Semi-Quantitative Solubility)

This is a simpler, faster method for estimating solubility.

-

Materials:

-

This compound

-

Selected organic solvent

-

Test tubes or small vials

-

Graduated pipettes or burettes

-

Vortex mixer

-

-

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.

-

Add the selected solvent dropwise from a burette or pipette, vortexing after each addition.

-

Continue adding the solvent until the solid is completely dissolved.

-

Record the volume of solvent required to dissolve the solute.

-

The solubility can be expressed as "soluble" if it dissolves readily, "partially soluble" if a significant amount of solvent is required, or "insoluble" if it does not dissolve after adding a large volume of solvent (e.g., >10 mL for 10 mg of solute).

-

Visualizations

The following diagrams illustrate the logical workflow for determining solubility.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Visual Solubility Determination.

Technical Guide: Physicochemical Properties of 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 1-Bromo-3-methoxypropane (CAS No. 36865-41-5). The information contained herein is intended for use by professionals in the fields of chemical research, materials science, and drug development. This document summarizes key physical constants and outlines detailed experimental protocols for their determination.

Physicochemical Data Summary

The boiling point and density of 1-Bromo-3-methoxypropane are critical parameters for its application in synthesis, formulation, and quality control. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Boiling Point | 121 °C | at 1013 hPa[1][2] |

| 132 °C | Not specified | |

| Density | 1.36 g/cm³ | Not specified[1][3][4][5] |

| Specific Gravity | 1.37 | at 20/20 °C[6] |

Experimental Protocols

Accurate determination of boiling point and density is essential for verifying substance purity and for process optimization. The following sections detail standard laboratory methodologies for measuring these properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a sharp, characteristic value.

Method 1: Distillation Method (ASTM D1078)

This method is suitable for determining the distillation range of volatile organic liquids and can be adapted for a precise boiling point measurement of a pure substance.[1][4][6][7][8]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving cylinder

-

Thermometer calibrated for total immersion

-

Heating mantle or oil bath

Procedure:

-

Place a measured volume of 1-Bromo-3-methoxypropane into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly: the top of the bulb should be level with the bottom of the side arm of the flask.

-

Begin heating the flask gently.

-

Record the temperature when the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.

-

Continue to record the temperature at regular intervals as the distillation proceeds. For a pure compound, the temperature should remain constant.

-

The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.

Method 2: Micro Boiling Point Determination (Capillary Method)

This method is ideal when only a small sample of the liquid is available.[9][10]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., paraffin oil)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Place a few drops of 1-Bromo-3-methoxypropane into the small test tube.

-

Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. It is an important physical property that can indicate the purity of a compound.

Method 1: Direct Mass and Volume Measurement

This is a straightforward method for determining the density of a liquid.[3][11][12]

Apparatus:

-

Volumetric flask or pycnometer of a known volume

-

Analytical balance

Procedure:

-

Carefully weigh a clean, dry volumetric flask or pycnometer on an analytical balance and record the mass (m1).

-

Fill the flask to the calibration mark with 1-Bromo-3-methoxypropane. Ensure the liquid is at a known, constant temperature, as density is temperature-dependent.

-

Weigh the filled flask and record the new mass (m2).

-

The mass of the liquid is the difference between the two weighings (m = m2 - m1).

-

The density is calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = m/V.

Method 2: Pycnometer Method (ASTM D854 - adapted for liquids)

While the ASTM D854 standard is for soil solids, the principle of using a pycnometer is a highly accurate method for determining the density of liquids.[2][5][13][14][15]

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m_pyc).

-

Fill the pycnometer with distilled water of a known temperature and density (ρ_water) and weigh it (m_pyc+water).

-

Empty and dry the pycnometer, then fill it with 1-Bromo-3-methoxypropane at the same temperature and weigh it (m_pyc+liquid).

-

Calculate the mass of the water: m_water = m_pyc+water - m_pyc.

-

Calculate the volume of the pycnometer: V_pyc = m_water / ρ_water.

-

Calculate the mass of the liquid: m_liquid = m_pyc+liquid - m_pyc.

-

Calculate the density of the liquid: ρ_liquid = m_liquid / V_pyc.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental Workflows for Boiling Point Determination.

Caption: Experimental Workflows for Density Determination.

References

- 1. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. quora.com [quora.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. store.astm.org [store.astm.org]

- 14. img.antpedia.com [img.antpedia.com]

- 15. webstore.ansi.org [webstore.ansi.org]

Spectroscopic Data for 1-Bromo-3-methoxypropanol: A Technical Overview

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-Bromo-3-methoxypropanol remains unavailable at this time. Despite a thorough search of public chemical databases and scientific literature, detailed experimental spectra for this specific molecule could not be located.

The compound that is frequently identified in searches is 1-Bromo-3-methoxypropane (CAS RN: 36865-41-5) , a related but structurally distinct molecule lacking a hydroxyl (-OH) group. Spectroscopic data for this analogue is more readily available.

It is crucial for researchers, scientists, and drug development professionals to distinguish between these two compounds, as the presence of a hydroxyl group in this compound would significantly alter its chemical properties and spectroscopic signatures. For instance, in an IR spectrum, this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, which would be absent in the spectrum of 1-Bromo-3-methoxypropane. Similarly, the proton and carbon NMR spectra would differ due to the presence of the alcohol functionality.

Given the absence of verified spectroscopic data for this compound, a detailed technical guide with quantitative data tables and experimental protocols cannot be provided at this time. Researchers requiring this information would likely need to synthesize the compound and perform their own spectroscopic characterization.

Below is a conceptual workflow for the spectroscopic analysis that would be performed on a sample of this compound.

Caption: Conceptual workflow for the synthesis, purification, and spectroscopic analysis of this compound.

It is recommended that any future work on this compound includes a full spectroscopic characterization to be published and made available to the scientific community.

An In-depth Technical Guide to the Reactivity of 1-Bromo-3-methoxypropane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methoxypropane is a versatile bifunctional reagent extensively utilized in organic synthesis, primarily as an alkylating agent for introducing the 3-methoxypropyl moiety. Its reactivity is characterized by the facile nucleophilic displacement of the bromide ion, predominantly following a bimolecular nucleophilic substitution (SN2) mechanism. This guide provides a comprehensive overview of the reactivity of 1-bromo-3-methoxypropane with a range of common nucleophiles, including those based on oxygen, nitrogen, carbon, sulfur, and phosphorus. Detailed experimental protocols, quantitative data on reaction conditions and yields, and mechanistic visualizations are presented to serve as a practical resource for researchers in synthetic and medicinal chemistry.

Introduction

1-Bromo-3-methoxypropane (CAS RN: 36865-41-5) is a primary alkyl halide whose chemical behavior is dominated by the electrophilic nature of the carbon atom bonded to the bromine atom.[1] The presence of the methoxy group at the 3-position offers a site for potential intramolecular interactions or secondary functionalization, enhancing its utility as a building block in the synthesis of more complex molecules. The primary nature of the alkyl halide strongly favors the SN2 pathway for nucleophilic substitution, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[2][3] The general reactivity order for alkyl halides in SN2 reactions is primary > secondary > tertiary, a trend governed by steric hindrance.[4][5] Furthermore, the leaving group ability of the halide is crucial, with bromide being a very effective leaving group, superior to chloride and fluoride.[6]

This guide will systematically explore the reactions of 1-bromo-3-methoxypropane with various classes of nucleophiles, providing tabulated data for easy comparison of reaction parameters and outcomes.

General Reaction Mechanism

The principal reaction pathway for 1-bromo-3-methoxypropane with nucleophiles is the SN2 mechanism. This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

References

- 1. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]

- 5. Comparative Models of Methyl, Primary, Secondary, and Tertiary Alkyl Halides in SN2 Reactions | Network Graphics Inc. [network-graphics.com]

- 6. quora.com [quora.com]

An In-depth Technical Guide to the Structure of 1-Bromo-3-methoxypropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure of 1-Bromo-3-methoxypropanol. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related compound 1-Bromo-3-methoxypropane where relevant, alongside a proposed synthetic protocol based on established chemical principles.

Chemical Structure and Properties

This compound is a bifunctional organic molecule containing a primary alcohol, a methoxy ether, and a primary alkyl bromide. Its structure is characterized by a three-carbon propane backbone. A bromine atom is attached to the first carbon, a hydroxyl group to the second, and a methoxy group to the third.

Molecular Formula: C₄H₉BrO₂[1]

IUPAC Name: 1-Bromo-3-methoxypropan-2-ol

The presence of a chiral center at the second carbon atom indicates that this compound can exist as a pair of enantiomers, (R)- and (S)-1-Bromo-3-methoxypropan-2-ol.

Visualization of Structural Hierarchy

The following diagram illustrates the logical breakdown of the IUPAC name to its constituent functional groups, providing a clear understanding of the molecule's architecture.

Physicochemical Data

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 169.02 g/mol | PubChem CID: 55274299[1] |

| XLogP3 | 0.4 | PubChem CID: 55274299[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 55274299[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 55274299[1] |

| Rotatable Bond Count | 3 | PubChem CID: 55274299[1] |

| Exact Mass | 167.98368 Da | PubChem CID: 55274299[1] |

| Monoisotopic Mass | 167.98368 Da | PubChem CID: 55274299[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem CID: 55274299[1] |

| Heavy Atom Count | 7 | PubChem CID: 55274299[1] |

| Complexity | 55.3 | PubChem CID: 55274299[1] |

Table 2: Experimental Physicochemical Properties of 1-Bromo-3-methoxypropane

| Property | Value | Source |

| Molecular Weight | 153.02 g/mol | Sigma-Aldrich |

| Boiling Point | 132 °C | Muby Chemicals[2] |

| Density | 1.36 g/cm³ | Sigma-Aldrich |

| Flash Point | 43 °C | Muby Chemicals[2] |

| Refractive Index | 1.439 | Guidechem |

Proposed Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound involves the ring-opening of a suitable epoxide with a bromide source in the presence of methanol. A general protocol based on the synthesis of analogous halohydrins is outlined below.

Synthesis of 3-Methoxy-1,2-epoxypropane (Intermediate)

Reaction:

-

Glycidol + Sodium Hydride + Methyl Iodide → 3-Methoxy-1,2-epoxypropane + Sodium Iodide + Hydrogen

Procedure:

-

To a stirred solution of glycidol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-Methoxy-1,2-epoxypropane.

-

Purify the crude product by vacuum distillation.

Synthesis of this compound

Reaction:

-

3-Methoxy-1,2-epoxypropane + Hydrogen Bromide → 1-Bromo-3-methoxypropan-2-ol

Procedure:

-

Dissolve the purified 3-Methoxy-1,2-epoxypropane in a suitable solvent such as diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble dry hydrogen bromide gas through the solution or add a solution of hydrogen bromide in acetic acid dropwise with vigorous stirring.

-

Monitor the reaction by TLC until the starting epoxide is consumed.

-

Quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Proposed Experimental Workflow

The following diagram outlines the proposed synthetic workflow.

Spectroscopic Analysis

While no specific experimental spectra for this compound have been identified, the following are the expected characteristic signals based on its structure:

-

¹H NMR:

-

A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).

-

A doublet of doublets for the two diastereotopic protons on the carbon bearing the bromine atom (CH₂Br).

-

A doublet of doublets for the two diastereotopic protons on the carbon bearing the methoxy group (CH₂OCH₃).

-

A singlet for the methyl protons of the methoxy group (OCH₃).

-

A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Three distinct signals for the three carbon atoms of the propane backbone.

-

A signal for the methyl carbon of the methoxy group.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching absorptions in the region of 2850-3000 cm⁻¹.

-

A C-O stretching absorption for the ether linkage around 1100 cm⁻¹.

-

A C-Br stretching absorption in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation patterns corresponding to the loss of a bromine atom, a methoxy group, a hydroxymethyl group, and other fragments.

-

This guide provides a foundational understanding of the structure of this compound for research and development purposes. Further experimental work is required to fully characterize its physical and chemical properties.

References

synonyms for 1-Bromo-3-methoxypropanol in chemical literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-methoxypropane (CAS No. 36865-41-5), a versatile reagent in organic synthesis. The following sections detail its chemical synonyms, physical and chemical properties, and its role in various synthetic applications. It is important to note that the chemical name "1-Bromo-3-methoxypropanol" is not commonly found in chemical literature; the information herein pertains to the closely related and widely used compound, 1-Bromo-3-methoxypropane.

Synonyms in Chemical Literature

1-Bromo-3-methoxypropane is referenced in scientific literature and chemical databases under a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and sourcing of the chemical.

-

3-METHOXYPROPYLBROMIDE[1]

-

gamma-methoxypropyl bromide[2]

-

3-bromo-methoxypropane[2]

-

3-bromopropylmethylether[2]

-

3-methoxy-1-bromopropane[2]

-

Ether, 3-bromopropyl methyl[2]

-

1-bromo-3-(methyloxy)propane[2]

-

1-bromanyl-3-methoxy-propane[2]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 1-Bromo-3-methoxypropane, providing essential data for experimental design and safety considerations.

| Property | Value | References |

| Molecular Formula | C4H9BrO | [2][7] |

| Molecular Weight | 153.02 g/mol | [2][7] |

| CAS Number | 36865-41-5 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][8] |

| Boiling Point | 121 °C at 1013 hPa / 132°C | [1] |

| Density | 1.36 g/cm³ | [1] |

| Flash Point | 43 °C | [9] |

| Vapor Pressure | 6.6 hPa at 20 °C | [9] |

| pH | 6-7 (in H2O) | [9] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [8] |

Applications in Organic Synthesis

1-Bromo-3-methoxypropane serves as a key intermediate in various organic syntheses, particularly in medicinal chemistry.[1] Its primary utility lies in its function as an alkylating agent, where the bromine atom acts as a leaving group, allowing for the introduction of the 3-methoxypropyl group onto other molecules.[1] This functionality is leveraged in the preparation of more complex molecules, including small drug molecules like brinzolamide.[1]

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms used in the chemical literature for 1-Bromo-3-methoxypropane.

References

- 1. 1-Bromo-3-methoxypropane CAS 36865-41-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-methoxypropane 36865-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1-Bromo-3-methoxypropane | 36865-41-5 | Benchchem [benchchem.com]

- 5. 1-Bromo-3-Methoxypropane Manufacturers, SDS [mubychem.com]

- 6. Propane, 1-bromo-3-methoxy- [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-Bromo-3-methoxypropane CAS 36865-41-5 | 843834 [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: 3-Methoxypropoxymethyl (MPM) Ether as a Protecting Group for Alcohols

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, such as alcohols, to prevent their interference in subsequent reaction steps. The 3-methoxypropoxymethyl (MPM) ether serves as an effective protecting group for alcohols, offering a balance of stability under various reaction conditions and susceptibility to selective cleavage. While direct protocols involving 1-bromo-3-methoxypropanol for the introduction of this group are not prominently documented, the analogous and well-established methoxymethyl (MOM) ether provides a strong basis for its application. This document outlines the application and protocols for the use of MPM ethers, drawing parallels from the extensive literature on MOM ethers.

The MPM protecting group is stable to a range of reagents that would typically react with unprotected alcohols, including strong bases, nucleophiles, and many reducing and oxidizing agents.[1] Its removal is generally accomplished under acidic conditions, allowing for selective deprotection in the presence of other acid-labile groups with careful selection of reagents and conditions.[1][2]

Logical Relationship: The Protection-Deprotection Strategy

The core principle of using a protecting group like MPM involves a three-stage process: introduction of the group, performing the desired chemical transformation on another part of the molecule, and finally, the selective removal of the protecting group to regenerate the original alcohol.

References

Application Notes & Protocols: Utilization of 1-Bromo-3-methoxypropanol for Amine Functionality Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. While common amine protecting groups such as Boc, Cbz, and Fmoc are widely employed, the exploration of novel protecting groups is crucial for expanding the synthetic toolbox.

This document provides a detailed, albeit prospective, protocol for the use of 1-Bromo-3-methoxypropanol as a reagent for the protection of primary and secondary amines, affording the corresponding N-(3-methoxypropyl) derivatives. Due to the limited availability of specific literature on this particular reagent for this application, the following protocols and data are based on general principles of amine alkylation and the known behavior of similar functional groups. Researchers should consider the following as a starting point for method development and optimization.

The proposed protecting group, the 3-methoxypropoxy group, is expected to be stable to a range of non-acidic conditions. Deprotection is anticipated to be achievable under specific acidic conditions, offering a potentially orthogonal strategy to other protecting groups.

Quantitative Data Summary

| Substrate (Amine) | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |

| Benzylamine | N-(3-methoxypropyl)benzylamine | This compound | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 | >95 |

| Aniline | N-(3-methoxypropyl)aniline | This compound | NaH | THF | 65 | 18 | 60-70 | >95 |

| Piperidine | 1-(3-methoxypropyl)piperidine | This compound | K₂CO₃ | DMF | 90 | 10 | 80-90 | >95 |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes a general method for the N-alkylation of a primary amine using this compound.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (or DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 eq) and acetonitrile to achieve a concentration of approximately 0.1-0.5 M.

-

Add potassium carbonate (2.5 eq) to the solution.

-

Add this compound (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-methoxypropyl) protected amine.

Protocol 2: Proposed Deprotection of the N-(3-methoxypropyl) Group

The cleavage of the N-(3-methoxypropyl) group is expected to be achieved under strong acidic conditions, potentially involving the cleavage of the ether linkage followed by intramolecular cyclization and hydrolysis.

Materials:

-

N-(3-methoxypropyl) protected amine (1.0 eq)

-

Boron tribromide (BBr₃) or concentrated hydrobromic acid (HBr)

-

Dichloromethane (DCM) or acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the N-(3-methoxypropyl) protected amine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.5 eq) in dichloromethane.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization to yield the deprotected amine.

Visualizations

Caption: Experimental workflow for the protection of amines.

Caption: Proposed pathway for the deprotection of N-(3-methoxypropyl) amines.

Application Notes and Protocols for the Synthesis of 1,3-Dimethoxy-2-propanol via Intramolecular Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the preparation of ethers.[1][2] The reaction typically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[2][3] In the case of 1-Bromo-3-methoxypropanol, the presence of a hydroxyl group allows for an intramolecular variant of this reaction. Upon deprotonation by a base such as sodium methoxide, the resulting alkoxide can attack the carbon bearing the bromine atom, forming a cyclic intermediate (an epoxide), which is subsequently opened by the methoxide ion to yield the final product, 1,3-dimethoxy-2-propanol. This compound and its analogs can be valuable building blocks in the synthesis of more complex molecules in the pharmaceutical and materials science industries.

Reaction Scheme

The proposed reaction mechanism involves two key steps:

-

Deprotonation: The hydroxyl group of this compound is deprotonated by sodium methoxide to form an alkoxide intermediate.

-

Intramolecular SN2 Cyclization and Nucleophilic Opening: The newly formed alkoxide attacks the primary alkyl bromide intramolecularly to form a transient epoxide ring. This is followed by a nucleophilic attack of a methoxide ion on one of the epoxide carbons to yield 1,3-dimethoxy-2-propanol.

Quantitative Data Summary

Due to the absence of specific literature data for this reaction, the following table outlines plausible reaction conditions based on general knowledge of the Williamson ether synthesis.[1][2][3] Researchers should consider these as starting points for optimization.

| Parameter | Value/Condition | Rationale |

| Stoichiometry (this compound : Sodium Methoxide) | 1 : 2.2 equivalents | An excess of sodium methoxide is used to ensure complete deprotonation and to act as the nucleophile for the epoxide ring opening. |

| Solvent | Methanol (anhydrous) | The parent alcohol of the alkoxide is a common solvent for Williamson ether synthesis and can also act as the nucleophile.[2] |

| Temperature | Reflux (approx. 65 °C) | Heating is often required to drive the reaction to completion. The boiling point of the solvent provides a stable reaction temperature.[4] |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS). |

| Work-up | Quenching with water, extraction with an organic solvent | Standard procedure to remove inorganic salts and isolate the organic product. |

| Purification | Distillation or column chromatography | To obtain the final product in high purity. |

Experimental Protocol

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

-

Addition of Sodium Methoxide: Carefully add sodium methoxide (2.2 equivalents) to the methanol with stirring. The dissolution of sodium methoxide in methanol is exothermic.

-

Addition of Substrate: Once the sodium methoxide has completely dissolved and the solution has returned to room temperature, add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the mixture is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure 1,3-dimethoxy-2-propanol.

Visualizations

Caption: Experimental workflow for the synthesis of 1,3-dimethoxy-2-propanol.

Caption: Proposed signaling pathway for the formation of 1,3-dimethoxy-2-propanol.

References

Application of Phase Transfer Catalysis in the Synthesis of Aryl Ethers using 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, offering significant advantages in reactions involving immiscible phases. This technique facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. In the context of Williamson ether synthesis, PTC provides a highly efficient and mild alternative to traditional methods that often require anhydrous conditions and strong, expensive bases. This application note details the use of phase transfer catalysis for the O-alkylation of phenols with 1-bromo-3-methoxypropane, a valuable building block in the synthesis of various pharmaceutical and specialty chemical intermediates.

The use of a phase transfer catalyst, such as a quaternary ammonium salt, allows for the use of inexpensive and readily available inorganic bases like sodium hydroxide or potassium carbonate in a biphasic system. The catalyst transports the hydroxide or phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent, 1-bromo-3-methoxypropane. This approach often leads to higher yields, shorter reaction times, and milder reaction conditions compared to homogeneous methods.[1][2][3][4]

Principle of Phase Transfer Catalysis in Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether. In a biphasic system, the phenol is deprotonated by a base in the aqueous phase to form the phenoxide anion. However, the phenoxide is typically insoluble in the organic phase where the alkyl halide, 1-bromo-3-methoxypropane, resides.

A phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), overcomes this phase barrier.[3][5] The lipophilic cation of the catalyst pairs with the phenoxide anion (ArO⁻) to form an ion pair (Q⁺ArO⁻) that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the "naked" and highly reactive phenoxide anion can readily react with 1-bromo-3-methoxypropane to form the desired aryl ether and a bromide ion. The catalyst cation then pairs with the bromide ion (Q⁺Br⁻) and returns to the aqueous phase to repeat the cycle.

Advantages of Using Phase Transfer Catalysis

The application of PTC in the etherification of phenols with 1-bromo-3-methoxypropane offers several key benefits:

-

Mild Reaction Conditions: Reactions can often be carried out at or near room temperature, minimizing side reactions and decomposition of sensitive functional groups.[6]

-

Use of Inexpensive Reagents: PTC allows for the use of simple and inexpensive bases such as NaOH and K₂CO₃ in aqueous solutions, eliminating the need for hazardous and costly bases like sodium hydride or sodium amide.[4]

-

Increased Reaction Rates and Yields: The enhanced reactivity of the "naked" anion in the organic phase leads to significantly faster reactions and higher product yields.[1]

-

Simplified Work-up Procedures: The biphasic nature of the reaction system often simplifies product isolation, as the catalyst and inorganic byproducts remain in the aqueous phase.

-

Green Chemistry Approach: The use of water as a solvent and the reduction in the need for harsh reagents and anhydrous conditions align with the principles of green chemistry.[2][3]

Quantitative Data Summary

While specific quantitative data for the reaction of 1-bromo-3-methoxypropane with a wide range of phenols under PTC conditions is not extensively documented in a single source, the following table summarizes representative data from similar phase transfer catalyzed Williamson ether synthesis reactions. This data illustrates the typical reaction conditions and yields that can be expected.

| Phenol Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Ethylphenol | Methyl Iodide | Tetrabutylammonium Bromide (5) | 25% NaOH (aq) | Dichloromethane | Reflux | 1 | >90 | Adapted from[7] |

| Phenol | Benzyl Chloride | Tetrabutylammonium Bromide (5) | 50% NaOH (aq) | Dichloromethane | 25 | 3 | 95 | General Protocol |

| 4-Nitrophenol | Benzyl Bromide | Aliquat 336 (5) | K₂CO₃ | Toluene | 80 | 2 | 98 | General Protocol |

| 2-Naphthol | Ethyl Bromide | Tetrabutylammonium Iodide (2) | 50% NaOH (aq) | Chlorobenzene | 60 | 4 | 92 | General Protocol |

| Guaiacol | Allyl Bromide | Benzyltriethylammonium Chloride (3) | K₂CO₃ | Acetonitrile | 50 | 5 | 94 | General Protocol |

Note: The yields and reaction conditions are illustrative and may require optimization for specific substrates.

Experimental Protocols

General Protocol for the Phase Transfer Catalyzed Etherification of a Phenol with 1-Bromo-3-methoxypropane

This protocol provides a general procedure that can be adapted for various phenolic substrates. Optimization of catalyst, base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific reaction.

Materials:

-

Phenol derivative

-

1-Bromo-3-methoxypropane

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, Tetrabutylammonium iodide - TBAI, or Aliquat 336)

-

Base (e.g., Sodium hydroxide or Potassium carbonate)

-

Organic Solvent (e.g., Dichloromethane, Toluene, or Chlorobenzene)

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol derivative (1.0 eq.) in the chosen organic solvent.

-

Addition of Reagents: To the stirred solution, add the phase transfer catalyst (typically 2-5 mol%).

-

Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., 20-50% NaOH or a saturated solution of K₂CO₃).

-

Reaction Initiation: Add the aqueous base solution to the reaction mixture. The mixture should be stirred vigorously to ensure efficient mixing of the two phases.

-

Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (1.1-1.5 eq.) to the reaction mixture, either neat or dissolved in a small amount of the organic solvent.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (2 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water and saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation, if applicable.

Visualizations

Reaction Mechanism

Caption: Mechanism of phase transfer catalyzed etherification.

Experimental Workflow

Caption: Step-by-step experimental workflow for PTC etherification.

References

Application Note: 1-Bromo-3-methoxypropane in the Synthesis of Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane (CAS: 36865-41-5), also known as 3-bromopropyl methyl ether, is a key alkylating agent in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive bromide and a methoxy group, makes it a versatile building block in medicinal chemistry. This document outlines the application of 1-bromo-3-methoxypropane in the synthesis of a key intermediate for Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.[1][2] While the topic specifies 1-Bromo-3-methoxypropanol, extensive literature review consistently points to the use of 1-Bromo-3-methoxypropane in these synthetic routes. This note will therefore focus on the applications of the more prominently cited propane derivative.

Core Application: Synthesis of a Brinzolamide Intermediate

A crucial step in the synthesis of Brinzolamide involves the N-alkylation of a sulfonamide precursor with 1-bromo-3-methoxypropane.[1][2][3] This reaction introduces the methoxypropyl side chain, which is essential for the drug's pharmacological activity.

Signaling Pathway of Brinzolamide Action

Brinzolamide acts by inhibiting carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye. By reducing the production of aqueous humor, it lowers intraocular pressure.

Caption: Mechanism of action of Brinzolamide.

Experimental Protocols

The following protocols are derived from patent literature for the synthesis of a key Brinzolamide intermediate (Compound III) via N-alkylation of Compound II with 1-bromo-3-methoxypropane.

General Experimental Workflow

Caption: General workflow for the synthesis of the Brinzolamide intermediate.

Protocol 1: Alkylation using Potassium Carbonate in DMSO

Materials:

-

Compound II (starting sulfonamide precursor)

-

1-Bromo-3-methoxypropane

-

Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Benzyltriethylammonium chloride

-

Potassium iodide (KI)

-

Toluene

-

n-Heptane

-

Water

-

Dissolve 100 g (0.42 mol) of Compound II in 2 L of dimethyl sulfoxide in a 5 L three-necked round-bottomed flask.

-

Add 115 g (0.83 mol) of potassium carbonate, 10 g (0.04 mol) of benzyltriethylammonium chloride, and 5 g (0.03 mol) of potassium iodide to the flask.

-

Heat the mixture to 70-80 °C.

-

Slowly add 64 g (0.42 mol, assuming molar equivalent, though patent states 0.6 mol) of 1-bromo-3-methoxypropane to the reaction mixture while maintaining the temperature at 70-80 °C.

-

Continue the reaction at this temperature until completion is observed (monitoring by a suitable technique like TLC or HPLC is recommended).

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Add water and toluene to the separatory funnel and perform liquid-liquid extraction.

-

Collect the upper toluene layer.

-

Wash the organic layer with water, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Recrystallize the crude product from n-heptane to obtain the purified Compound III.

Protocol 2: Alkylation using Cesium Carbonate in Acetonitrile

Materials:

-

Compound II

-

1-Bromo-3-methoxypropane

-

Acetonitrile

-

Cesium carbonate (Cs₂CO₃)

-

Tetrabutylammonium chloride

-

Sodium iodide (NaI)

Procedure: [1]

-

Follow the general procedure of Protocol 1, substituting dimethyl sulfoxide with acetonitrile.

-

Use cesium carbonate in the same molar amount as potassium carbonate in Protocol 1.

-

Replace benzyltriethylammonium chloride with an equimolar amount of tetrabutylammonium chloride.

-

Use sodium iodide instead of potassium iodide.

-

The reaction is carried out at 70 °C with 0.5 mol of 1-bromo-3-methoxypropane.

Protocol 3: Alkylation using Sodium Methoxide in DMF

Materials:

-

Compound II

-

1-Bromo-3-methoxypropane

-

Dimethylformamide (DMF)

-

Sodium methoxide (NaOMe)

-

18-Crown-6

-

Sodium iodide (NaI)

-

Follow the general procedure of Protocol 1, replacing dimethyl sulfoxide with dimethylformamide.

-

Use sodium methoxide in the same molar amount as potassium carbonate.

-

Substitute benzyltriethylammonium chloride with 18-Crown-6.

-

Use sodium iodide instead of potassium iodide.

-

The reaction is conducted at 80 °C with 0.57 mol of 1-bromo-3-methoxypropane.

Data Presentation

The following table summarizes the quantitative data from the different experimental protocols for the synthesis of the Brinzolamide intermediate (Compound III).

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Solvent | DMSO | Acetonitrile | DMF |

| Base | K₂CO₃ | Cs₂CO₃ | NaOMe |

| Catalyst | Benzyltriethylammonium chloride | Tetrabutylammonium chloride | 18-Crown-6 |

| Additive | KI | NaI | NaI |

| Temperature | 70-80 °C | 70 °C | 80 °C |

| Yield | 86% | 82.7% (molar recovery) | 86.1% (molar recovery) |

| Purity (HPLC) | 98.8% | 98.5% | 98.7% |

Conclusion